(2E)-N-[4-(diethylamino)phenyl]-3-(naphthalen-1-yl)prop-2-enamide
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Overview
Description
N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide is an organic compound with the molecular formula C23H24N2O. It is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring and a naphthyl group attached to an acrylamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide typically involves the reaction of 4-(diethylamino)benzaldehyde with 1-naphthylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired acrylamide product. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .
Industrial Production Methods
Industrial production of N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and naphthyl rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with amine or alcohol functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups
Scientific Research Applications
N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylamino)phenyl]-3-phenylacrylamide
- N-[4-(diethylamino)phenyl]-3-(2-naphthyl)acrylamide
- N-[4-(diethylamino)phenyl]-3-(3-naphthyl)acrylamide
Uniqueness
N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide is unique due to its specific combination of functional groups and structural features. The presence of both diethylamino and naphthyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H24N2O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
(E)-N-[4-(diethylamino)phenyl]-3-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C23H24N2O/c1-3-25(4-2)21-15-13-20(14-16-21)24-23(26)17-12-19-10-7-9-18-8-5-6-11-22(18)19/h5-17H,3-4H2,1-2H3,(H,24,26)/b17-12+ |
InChI Key |
NXMRRUDVWMQHRN-SFQUDFHCSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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